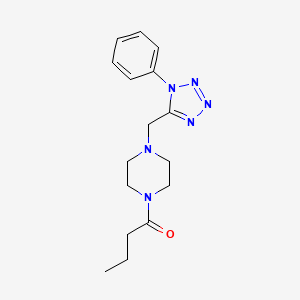![molecular formula C15H11FN2OS2 B3016949 N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 839696-71-8](/img/structure/B3016949.png)
N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that belongs to a class of organic molecules featuring a benzothiazole moiety linked to an acetamide group through a sulfur atom. The presence of the fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to modulate their properties. While the specific compound is not directly synthesized or evaluated in the provided papers, related benzothiazole acetamide derivatives have been synthesized and studied for various biological activities, including anti-HIV, anti-inflammatory, antibacterial, antitumor, and antimicrobial properties .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves a multi-step process starting with the formation of the benzothiazole ring, followed by acylation to introduce the acetamide functionality. For instance, compounds with anti-HIV activity were synthesized by reacting different amino benzothiazoles with chloroacetyl chloride, followed by further reactions with various nucleophiles . Similarly, antibacterial agents were synthesized by a sequence of reactions starting with 2-aminobenzothiazole, chloroacetyl chloride, and other reagents . These methods demonstrate the versatility of the benzothiazole acetamide scaffold for the introduction of various substituents that can modulate the biological activity of the final compounds.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide crystals exhibit hydrogen bonding, which can significantly influence their photophysical properties . The presence of substituents on the benzothiazole ring can lead to different hydrogen-bonding patterns and molecular assemblies, which may affect the compound's stability, solubility, and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the acetamide group allows for further functionalization or participation in biological interactions. For instance, the synthesis of anti-inflammatory agents involves the reaction of amino benzothiazoles with chloroacetyl chloride and substituted piperazines . The ability to introduce different substituents through chemical reactions is crucial for the design of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, acidity (pKa), and crystallinity, are influenced by their molecular structure. The pKa values of these compounds can provide insight into their ionization states at physiological pH, which is important for their absorption, distribution, and interaction with biological targets . The photophysical properties, such as fluorescence and absorption, are also relevant for their potential use in imaging or as probes .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has investigated the synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, for potential antitumor activity. For example, one study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were evaluated for their antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Benzothiazole acetamides, including derivatives of the discussed compound, have been synthesized and assessed for their antimicrobial properties. A study synthesized and evaluated the antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide against various bacterial and fungal strains. The compounds showed promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anti-inflammatory and Analgesic Activities
Further research into benzothiazole derivatives includes evaluating their potential anti-inflammatory and analgesic activities. For instance, synthesized N-(3-chloro-4-fluorophenyl)-2-((4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide derivatives showed significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Sunder & Maleraju, 2013).
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have also been explored. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives were synthesized and evaluated for their antioxidant activity, showing promising results in various assays. This suggests their potential use as antioxidant agents in therapeutic applications (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSPVYLPNXXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)
![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)
![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)



![Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B3016881.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016882.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)
![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)
